molecular formula C15H17BFNO2S B6342008 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester CAS No. 1402174-41-7

2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester

Cat. No. B6342008
CAS RN: 1402174-41-7
M. Wt: 305.2 g/mol
InChI Key: JJZNNHOYKSRIFK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester (FTPBE) is a versatile organic compound that has been widely studied for its various applications in organic synthesis, biochemistry, and pharmacology. It is a boron-containing heterocyclic compound that has a wide range of uses in the synthesis of organic compounds and for the study of biochemical and physiological effects. FTPBE is a versatile compound due to its ability to undergo various chemical reactions and its ability to act as a ligand in coordination chemistry.

Scientific Research Applications

2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester has been widely studied for its various applications in organic synthesis, biochemistry, and pharmacology. It has been used as a catalyst in the synthesis of organic compounds, as a ligand in coordination chemistry, and as a reagent in the synthesis of pharmaceuticals and other biologically active compounds. 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester has also been studied for its potential as a drug delivery system and for its ability to bind to specific proteins and enzymes.

Mechanism of Action

2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester is a versatile compound due to its ability to undergo various chemical reactions and its ability to act as a ligand in coordination chemistry. 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester can act as a catalyst in the synthesis of organic compounds, as a ligand in coordination chemistry, and as a reagent in the synthesis of pharmaceuticals and other biologically active compounds. 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester can also bind to specific proteins and enzymes, which can then be used to study the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester has been studied for its ability to bind to specific proteins and enzymes, which can then be used to study the biochemical and physiological effects of the compound. Studies have shown that 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester can act as an inhibitor of certain enzymes, including those involved in the metabolism of drugs. 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester has also been found to have anti-inflammatory and anti-oxidant properties, as well as the ability to modulate the activity of certain proteins.

Advantages and Limitations for Lab Experiments

2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester is a versatile compound that can be used in a variety of laboratory experiments. Its ability to undergo various chemical reactions and act as a ligand in coordination chemistry makes it a useful reagent for the synthesis of organic compounds and pharmaceuticals. 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester is also relatively easy to synthesize in the laboratory, making it a useful tool for laboratory experiments. However, 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester is also limited in its applications, as it is not suitable for use in the synthesis of all organic compounds or for all biochemical and physiological studies.

Future Directions

The study of 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester and its applications in organic synthesis, biochemistry, and pharmacology is ongoing. Future research may focus on the development of new methods for the synthesis of 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester and its derivatives, as well as the use of 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester in drug delivery systems. Additionally, further research into the biochemical and physiological effects of 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester may lead to the development of new drugs and therapies. Finally, further research into the use of 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester as a ligand in coordination chemistry may lead to the development of new catalysts and reagents for the synthesis of organic compounds.

Synthesis Methods

2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester can be synthesized by a variety of methods, including the reaction of 4-fluorophenylthiazole and 5-boronic acid pinacol ester in the presence of a base. The reaction is carried out in a solvent such as tetrahydrofuran or dimethylsulfoxide at a temperature of 60-80°C. The reaction is typically complete within 4-6 hours and yields 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester in high purity.

properties

IUPAC Name

2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-18-13(21-12)10-5-7-11(17)8-6-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZNNHOYKSRIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101140446
Record name Thiazole, 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester

CAS RN

1402174-41-7
Record name Thiazole, 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402174-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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